molecular formula C15H13N3O5S B2755193 N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2034336-68-8

N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2755193
CAS No.: 2034336-68-8
M. Wt: 347.35
InChI Key: OGAYHGBRNSUXEP-UHFFFAOYSA-N
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Description

N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C15H13N3O5S and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications

1. Photoinduced Oxidative Annulation

In the realm of organic chemistry, N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is involved in a photoinduced oxidative annulation process. This process is significant for synthesizing highly functionalized polyheterocyclic compounds, as demonstrated by Zhang et al. (2017) in their study published in The Journal of Organic Chemistry. They explored the synthesis of 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and analogous compounds without using transition metals or oxidants, which highlights an environmentally friendly approach in chemical synthesis (Zhang et al., 2017).

2. Nitrosation Reaction Products

In 1983, Giannella et al. investigated the nitrosation reaction products of alkyl esters of 1,2‐benzisoxazole‐3‐acetic acid, revealing the synthesis of novel compounds such as 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid. This research, published in the Journal of Heterocyclic Chemistry, contributes to the understanding of complex chemical reactions involving furan and thiophene derivatives (Giannella et al., 1983).

3. 1,3-Dipolar Cycloaddition Reaction

The compound plays a role in 1,3-dipolar cycloaddition reactions, as explored by Iwakura et al. in 1968. Their study, published in the Bulletin of the Chemical Society of Japan, delves into the synthesis of Δ2-isoxazolines and isoxazoles, providing insights into the reactivity and potential applications of these heterocyclic compounds (Iwakura et al., 1968).

4. Dye-Sensitized Solar Cells

In the field of renewable energy, this compound finds application in dye-sensitized solar cells. Kim et al. (2011) in Organic Letters studied phenothiazine derivatives with various conjugated linkers, including furan and thiophene. Their research demonstrated an improvement in solar energy-to-electricity conversion efficiency, underscoring the potential of such compounds in enhancing solar cell performance (Kim et al., 2011).

5. Antidepressant and Antianxiety Activities

In pharmacological research, derivatives of N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide have been synthesized and evaluated for their antidepressant and antianxiety activities. Kumar et al. (2017) in the Arabian Journal of Chemistry reported significant activities in these domains, highlighting the therapeutic potential of these compounds (Kumar et al., 2017).

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-13(14(20)17-12-4-6-23-18-12)16-9-15(21,10-3-5-22-8-10)11-2-1-7-24-11/h1-8,21H,9H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAYHGBRNSUXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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